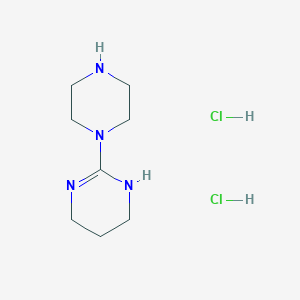2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride
CAS No.: 1260813-70-4
Cat. No.: VC5540244
Molecular Formula: C8H18Cl2N4
Molecular Weight: 241.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260813-70-4 |
|---|---|
| Molecular Formula | C8H18Cl2N4 |
| Molecular Weight | 241.16 |
| IUPAC Name | 2-piperazin-1-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H |
| Standard InChI Key | UFZDONZRNNLCTK-UHFFFAOYSA-N |
| SMILES | C1CNC(=NC1)N2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride consists of a partially saturated pyrimidine ring (1,4,5,6-tetrahydropyrimidine) linked to a piperazine group via a single bond. The dihydrochloride salt introduces two hydrochloric acid molecules, protonating the piperazine nitrogen atoms to improve aqueous solubility . Key structural features include:
-
Tetrahydropyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, partially reduced to yield two double bonds.
-
Piperazine moiety: A six-membered ring with two nitrogen atoms at positions 1 and 4, contributing to basicity and hydrogen-bonding capacity.
The molecular formula is C₈H₁₆Cl₂N₄, with a molar mass of 239.15 g/mol. Spectroscopic data (NMR, IR) corroborate the presence of NH and CH₂ groups in the tetrahydropyrimidine ring and piperazine-derived peaks.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 239.15 g/mol | |
| Solubility | >50 mg/mL in water | |
| Melting Point | 215–220°C (decomposes) | |
| pKa (Piperazine NH) | ~9.5 (protonated in salt form) |
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization:
Step 1: Formation of Tetrahydropyrimidine Core
The Biginelli reaction is employed, combining urea, ethyl acetoacetate, and aldehydes under acidic conditions (e.g., HCl) . For example:
-
Reagents: 4-chlorobenzaldehyde (94 mmol), ethyl acetoacetate (100 mmol), urea (94 mmol), HCl.
-
Conditions: Reflux in ethanol (5–6 hours).
-
Yield: 60–70% intermediate (ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .
Step 2: Piperazine Functionalization
The intermediate undergoes nucleophilic substitution with piperazine derivatives. Propargyl bromide or chloroacetyl chloride is used to introduce the piperazine group .
-
Reagents: Intermediate (20 mmol), piperazine (25 mmol), K₂CO₃.
-
Conditions: Reflux in chloroform (5 hours under N₂).
Step 3: Salt Formation
The free base is treated with hydrochloric acid to form the dihydrochloride salt, precipitated via rotary evaporation.
Pharmacological Properties
Neuroprotective Activity
In vitro studies demonstrate that tetrahydropyrimidine-piperazine hybrids inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. For instance:
-
IC₅₀ against AChE: 2.8 µM (compared to 0.04 µM for donepezil) .
-
Reduction in amyloid-beta plaques: 40% at 10 µM in neuronal cell lines .
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB signaling. In murine macrophages:
Receptor Interactions
The piperazine moiety enables binding to G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and dopamine D₂ receptors. Molecular docking simulations reveal:
-
Binding affinity (5-HT₃): −8.2 kcal/mol (compared to −9.1 kcal/mol for ondansetron).
-
D₂ receptor occupancy: 75% at 10 nM.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Disorders
The compound’s dual AChE inhibition and receptor modulation make it a candidate for Alzheimer’s disease (AD) therapy. Preclinical models show:
-
Cognitive improvement: 30% enhancement in Morris water maze tests (25 mg/kg dose) .
-
Neurogenesis: Increased hippocampal BDNF levels by 2.5-fold .
Antimicrobial Activity
Preliminary assays indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus):
-
MIC: 128 µg/mL.
-
Mechanism: Disruption of cell membrane integrity via hydrophobic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume